molecular formula C12H14BrN3O2 B6961699 N-(8-bromoimidazo[1,2-a]pyridin-3-yl)-2-methoxy-2-methylpropanamide

N-(8-bromoimidazo[1,2-a]pyridin-3-yl)-2-methoxy-2-methylpropanamide

Cat. No.: B6961699
M. Wt: 312.16 g/mol
InChI Key: GGLUSFLEUVTNHW-UHFFFAOYSA-N
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Description

N-(8-bromoimidazo[1,2-a]pyridin-3-yl)-2-methoxy-2-methylpropanamide is a chemical compound characterized by its bromoimidazo[1,2-a]pyridine core structure and a methoxy-2-methylpropanamide functional group

Properties

IUPAC Name

N-(8-bromoimidazo[1,2-a]pyridin-3-yl)-2-methoxy-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3O2/c1-12(2,18-3)11(17)15-9-7-14-10-8(13)5-4-6-16(9)10/h4-7H,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGLUSFLEUVTNHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=CN=C2N1C=CC=C2Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, often involving the bromination of imidazo[1,2-a]pyridine derivatives followed by the introduction of the methoxy-2-methylpropanamide group. One common method involves the reaction of 8-bromoimidazo[1,2-a]pyridine with methoxy-2-methylpropanoic acid chloride in the presence of a suitable base, such as triethylamine, under anhydrous conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity. Purification steps, such as recrystallization or column chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-(8-bromoimidazo[1,2-a]pyridin-3-yl)-2-methoxy-2-methylpropanamide can undergo various chemical reactions, including:

  • Oxidation: The bromo group can be oxidized to form a corresponding hydroxyl group.

  • Reduction: The compound can be reduced to remove the bromo group, resulting in a different structural isomer.

  • Substitution: The bromo group can be substituted with other functional groups, such as amino or nitro groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles, such as ammonia (NH3) or nitrite (NO2-), can be employed in substitution reactions.

Major Products Formed:

  • Oxidation: Formation of 8-bromoimidazo[1,2-a]pyridin-3-yl-2-methoxy-2-methylpropanol.

  • Reduction: Formation of 8-aminomidazo[1,2-a]pyridin-3-yl-2-methoxy-2-methylpropanamide.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromo group makes it a versatile intermediate in organic synthesis.

Biology: In biological research, the compound is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for probing biological pathways.

Medicine: The compound has shown promise in medicinal chemistry, where it is evaluated for its therapeutic potential. It may be used in the development of new pharmaceuticals targeting various diseases.

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its unique structure and reactivity make it valuable for various industrial applications.

Mechanism of Action

The mechanism by which N-(8-bromoimidazo[1,2-a]pyridin-3-yl)-2-methoxy-2-methylpropanamide exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanism of action.

Comparison with Similar Compounds

  • N-(pyridin-2-yl)amides: These compounds share a similar pyridine core structure but differ in the presence of the imidazo group.

  • 3-bromoimidazo[1,2-a]pyridines: These compounds are structurally similar but lack the methoxy-2-methylpropanamide group.

Uniqueness: N-(8-bromoimidazo[1,2-a]pyridin-3-yl)-2-methoxy-2-methylpropanamide is unique due to its combination of the bromoimidazo[1,2-a]pyridine core and the methoxy-2-methylpropanamide group. This combination provides distinct chemical and biological properties that are not found in other similar compounds.

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